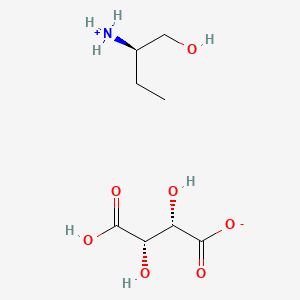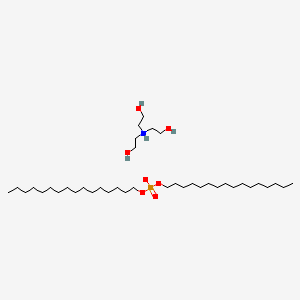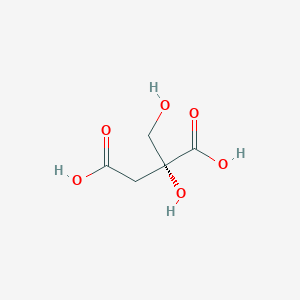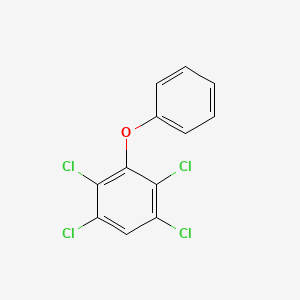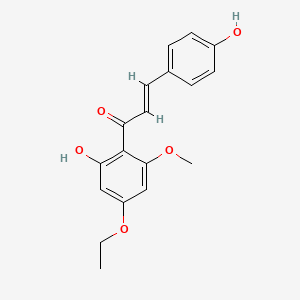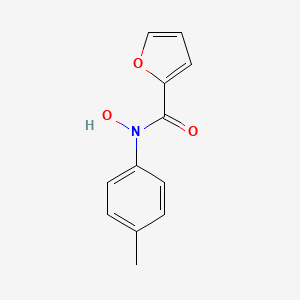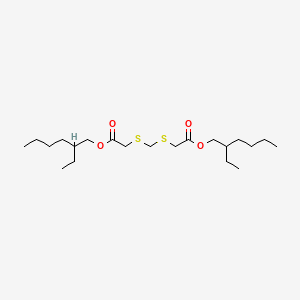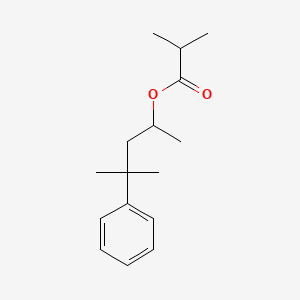
2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoyloxyethoxy group, a dichlorophenylthio group, and an isopropyl group attached to an imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenylthio group: This step may involve the reaction of the imidazole intermediate with a dichlorophenylthio reagent under controlled conditions.
Attachment of the carbamoyloxyethoxy group: This can be done through nucleophilic substitution reactions, where the imidazole intermediate reacts with a carbamoyloxyethoxy reagent.
Addition of the isopropyl group: This step may involve alkylation reactions using isopropyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines and alcohols can be employed.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, coatings, and catalysts.
作用机制
The mechanism of action of 2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole will depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of receptor binding, the compound may interact with specific receptors on the cell surface, modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(2-Hydroxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- 2-(2-Aminoethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- 2-(2-Methoxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
Uniqueness
The uniqueness of 2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the carbamoyloxyethoxy group may enhance its solubility and stability, while the dichlorophenylthio group may contribute to its biological activity.
属性
CAS 编号 |
178979-53-8 |
|---|---|
分子式 |
C18H23Cl2N3O3S |
分子量 |
432.4 g/mol |
IUPAC 名称 |
2-[[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methoxy]ethyl carbamate |
InChI |
InChI=1S/C18H23Cl2N3O3S/c1-4-23-15(10-25-5-6-26-18(21)24)22-16(11(2)3)17(23)27-14-8-12(19)7-13(20)9-14/h7-9,11H,4-6,10H2,1-3H3,(H2,21,24) |
InChI 键 |
OKDYVDVNGUDKIN-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COCCOC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





